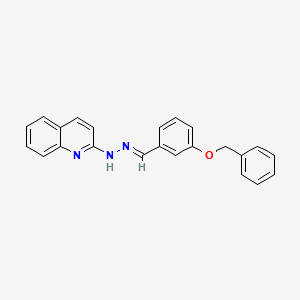![molecular formula C13H15ClF3NO B5758111 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide CAS No. 6177-70-4](/img/structure/B5758111.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTB is a synthetic compound that belongs to the class of amides. The chemical structure of CTB consists of a chlorinated phenyl ring and a trifluoromethyl group attached to a butanamide chain. CTB has been found to possess various biochemical and physiological effects that make it a promising candidate for therapeutic interventions.
作用机制
The exact mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been found to possess various biochemical and physiological effects that make it a promising candidate for therapeutic interventions. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been found to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of chronic pain and inflammation. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has also been found to enhance the activity of endogenous opioid systems, which are involved in the regulation of pain and mood.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is also relatively inexpensive compared to other compounds used in research. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has some limitations, such as its low selectivity for specific receptor subtypes and its potential toxicity at high doses.
未来方向
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide. One potential area of research is the development of more selective N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide analogs that target specific receptor subtypes. Another area of research is the investigation of the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide in humans.
合成方法
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is synthesized using a multi-step process that involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,3-dimethylbutyryl chloride in the presence of a base catalyst. The resulting product is purified using chromatography techniques to obtain pure N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders. N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-12(2,3)7-11(19)18-10-6-8(13(15,16)17)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYIFMGBCASPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358053 |
Source


|
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6177-70-4 |
Source


|
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)


![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)



![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)



![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)